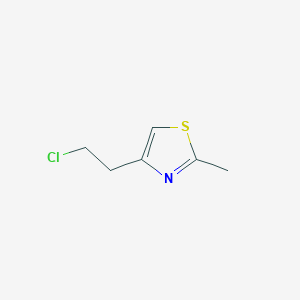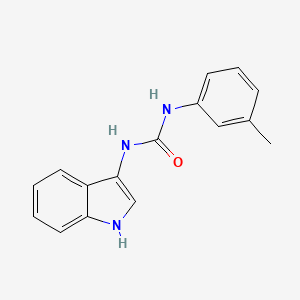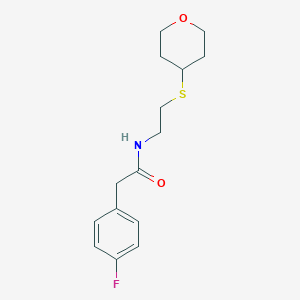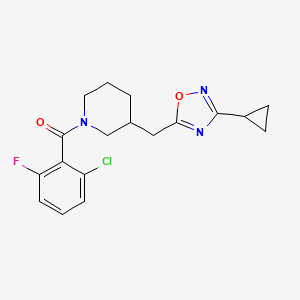![molecular formula C22H30N4O2 B2858043 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1226432-58-1](/img/structure/B2858043.png)
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazides were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides . The synthesized compounds were characterized by elemental analysis and spectroscopic techniques such as 1H-NMR and 13C-NMR .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimidinamine core, which is a six-membered ring containing two nitrogen atoms and four carbon atoms. Attached to this core are various functional groups, including an azepan-1-yl group, a propan-2-yl group, and an acetamide group.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed in the available literature, similar compounds have been synthesized through reactions with various organic halides .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research on compounds with similar structural features often focuses on their synthesis and chemical reactivity. For example, studies on the photolysis and thermolysis of phenyl azide in acetic acid have led to the trapping of specific intermediates and the formation of various aromatic substitution products. These types of reactions are crucial for understanding the chemical behavior and potential applications of pyrimidine derivatives in synthetic chemistry (Takeuchi & Koyama, 1982).
Metabolic Studies
Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes reveal insights into the metabolic pathways and potential toxicological profiles of related compounds. These studies are essential for evaluating the environmental and health impacts of similar chemical substances (Coleman et al., 2000).
Pharmacological Characterization
Research into the pharmacological characterization of compounds, such as κ-opioid receptor antagonists, provides valuable information on their potential therapeutic applications. Studies on specific antagonists reveal their high affinity for receptors and selectivity, offering insights into the design of new therapeutic agents with improved efficacy and reduced side effects (Grimwood et al., 2011).
Synthetic Routes to Pyrimidines
The development of synthetic routes to pyrimidines and their derivatives is a key area of research, contributing to the expansion of chemical libraries and the discovery of new compounds with potential applications in various fields, including materials science and drug development (Brown & Waring, 1977).
Biological Activity Studies
Investigations into the biological activity of novel heterocyclic compounds, including their antimicrobial properties, are fundamental for identifying new agents that can be developed into treatments for infectious diseases. Such studies often focus on the synthesis of new derivatives and their efficacy against various bacterial and fungal strains (Mohammad et al., 2017).
Propriétés
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-16(2)18-8-10-19(11-9-18)24-20(27)15-28-21-14-17(3)23-22(25-21)26-12-6-4-5-7-13-26/h8-11,14,16H,4-7,12-13,15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNIELHOAUFQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2857962.png)

![2-[4,4-Difluoro-1-(3-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2857966.png)
![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2857968.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2857969.png)



![4-benzyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2857978.png)
![N-(4-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2857980.png)
![3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2857981.png)


